molecular formula C10H12N2S B8453999 N,N,4-trimethyl-1,3-benzothiazol-2-amine

N,N,4-trimethyl-1,3-benzothiazol-2-amine

Cat. No.: B8453999
M. Wt: 192.28 g/mol
InChI Key: QKMPFRWRWJLCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-trimethyl-1,3-benzothiazol-2-amine: is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications. The compound features a benzene ring fused to a thiazole ring, with three methyl groups attached to the nitrogen atoms and the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with methylating agents under controlled conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

N,N,4-trimethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming stable complexes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the methyl groups present in N,N,4-trimethyl-1,3-benzothiazol-2-amine.

    4-Methylbenzothiazole-2-amine: Similar structure but with only one methyl group at the fourth position.

    N,N-Dimethylbenzothiazole-2-amine: Contains two methyl groups on the nitrogen atoms but lacks the fourth position methyl group.

Uniqueness

This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,N,4-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-7-5-4-6-8-9(7)11-10(13-8)12(2)3/h4-6H,1-3H3

InChI Key

QKMPFRWRWJLCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(C)C

Origin of Product

United States

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